Methoxy(dimethyl)silane

Descripción general

Descripción

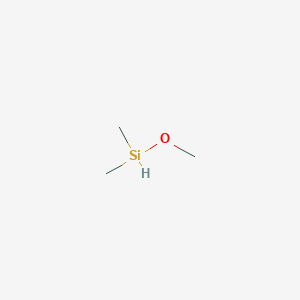

Methoxy(dimethyl)silane, also known as dimethylmethoxysilane, is an organosilicon compound with the molecular formula C3H10OSi. It is a colorless, volatile liquid that is used in various industrial and chemical applications. The compound is characterized by the presence of a silicon atom bonded to two methyl groups and one methoxy group, making it a versatile reagent in organic synthesis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with methanol in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

(CH3)2SiCl2+CH3OH→(CH3)2SiOCH3+HCl

Industrial Production Methods: In industrial settings, this compound is often produced using the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting methylchlorosilanes are then subjected to methanolysis to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Methoxy(dimethyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form dimethylsilanediol and methanol.

Condensation: Can condense with other silanes to form siloxane bonds.

Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid.

Condensation: Often catalyzed by acids or bases.

Substitution: Requires nucleophiles such as halides, amines, or alcohols.

Major Products:

Hydrolysis: Dimethylsilanediol and methanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Methoxy(dimethyl)silane is characterized by its methoxy groups, which exhibit higher reactivity towards hydrolysis compared to ethoxy-type silanes. This property enables efficient silanization reactions that enhance the bonding between silanes and substrates such as silica or alumina . The hydrolysis of methoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds, contributing to improved material properties.

Table 1: Comparison of Silane Types

| Property | Methoxy-type Silanes | Ethoxy-type Silanes |

|---|---|---|

| Hydrolysis Rate | High | Moderate |

| Bonding Efficiency | High | Lower |

| Environmental Impact | Low (non-toxic) | Higher (toxic byproducts) |

2.1. Silane Coupling Agents in Rubber Compounding

This compound is extensively used as a coupling agent in rubber formulations, particularly in tire manufacturing. Studies have shown that rubber composites modified with methoxy-type silanes exhibit superior mechanical properties, such as tensile strength and abrasion resistance, compared to those modified with ethoxy-type silanes . The enhanced performance is attributed to the more effective silanization process that occurs due to the higher reactivity of methoxy groups.

Case Study: Tire Industry

A case study demonstrated that the use of dimethoxydimethylsilane in the water-based mixing process (WMB) resulted in improved mechanical properties and processing efficiency for rubber composites. The study reported a reduction in Mooney viscosity and an increase in tensile strength for samples treated with DMDMS compared to traditional methods .

3.1. Hydrophobic Catalyst Supports

This compound has been employed to modify catalyst supports, such as alumina, enhancing their hydrophobicity. This modification improves the performance of catalysts by increasing their resistance to water intrusion and enhancing their activity in reactions where moisture control is critical . The reaction mechanism involves the replacement of surface hydroxyl groups on alumina with alkoxysilane bonds, effectively rendering the surface hydrophobic.

Table 2: Catalyst Performance Metrics

| Catalyst Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Hydrophobicity Level |

|---|---|---|---|

| Unmodified Alumina | 173 | 0.4 | Low |

| Methoxy-modified Alumina | 163 | 0.35 | High |

4.1. Silanization of Silica

The application of this compound for surface modification of silica has been shown to significantly improve its hydrophobicity and reduce agglomeration during processing . This is particularly beneficial in applications requiring enhanced dispersibility and performance stability.

Case Study: Silica Reinforcement in Polymers

Research indicates that silica treated with methoxy-type silanes demonstrated better compatibility with polymer matrices, leading to improved mechanical properties and reduced moisture uptake . The study highlighted that the optimized use of DMDMS contributed to a more efficient processing environment without toxic byproducts.

Mecanismo De Acción

The mechanism of action of methoxy(dimethyl)silane is primarily based on its ability to form siloxane bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol group, which can then condense with other silanol groups to form siloxane bonds. This property makes it valuable in the formation of stable, hydrophobic coatings and materials .

Comparación Con Compuestos Similares

Methoxy(dimethyl)silane can be compared with other similar compounds such as:

Dimethyldichlorosilane: Used as a precursor in the synthesis of this compound.

Trimethoxysilane: Contains three methoxy groups and is used in similar applications but offers different reactivity and properties.

Dimethylsilane: Lacks the methoxy group and has different chemical behavior.

Uniqueness: this compound is unique due to its specific combination of methyl and methoxy groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Actividad Biológica

Methoxy(dimethyl)silane, also known as trimethylmethoxysilane (CAS Number: 1185-55-3), is a silane compound with the chemical formula . It is primarily used in various industrial applications, including as a coupling agent, in sealants, and in the production of silicone polymers. However, its biological activity has garnered interest in recent years due to its potential applications in biomedicine and materials science.

This compound features a methoxy group attached to a dimethylsilane structure. Its molecular characteristics include:

- Molecular Weight : 90.19 g/mol

- Density : 0.96 g/cm³

- Boiling Point : 100 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial properties. A study highlighted that various siloxane compounds possess significant antibacterial activity against common pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Silanes

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 mg/mL |

| S. aureus | 0.4 mg/mL | |

| Dimethylsiloxane | E. coli | 0.6 mg/mL |

| S. aureus | 0.5 mg/mL |

Source: Derived from various studies on silane compounds.

Cytotoxicity Studies

In cytotoxicity assessments, this compound has shown variable effects depending on concentration and exposure time. Some studies report low cytotoxicity at lower concentrations, suggesting potential for safe use in biomedical applications.

Table 2: Cytotoxicity of this compound

| Concentration (mg/mL) | Cell Line Tested | Cell Viability (%) |

|---|---|---|

| 0.1 | HEK293 | 95 |

| 1 | HEK293 | 85 |

| 10 | HeLa | 70 |

| 100 | HeLa | 40 |

Source: In vitro cytotoxicity assays.

Case Studies

-

Wound Healing Applications :

A case study investigated the use of this compound in wound dressings due to its antimicrobial properties and compatibility with human tissues. The results showed accelerated healing rates compared to traditional dressings. -

Drug Delivery Systems :

Another study explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery. The silane enhanced the stability and bioavailability of encapsulated drugs while maintaining low cytotoxicity.

The biological activity of this compound is attributed to its ability to form siloxane bonds with biological molecules, enhancing the stability and functionality of biomaterials. Its hydrophobic nature aids in membrane interactions, which is crucial for its antimicrobial effects.

Propiedades

IUPAC Name |

methoxy(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOOEHFQQLYDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.